5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17858282
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | ZRKTUPZUEOAVGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(CCNC2=N1)C(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
The molecular framework of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine consists of a bicyclic system merging imidazole and pyrimidine rings. The tert-butyl group at position 5 enhances steric bulk and lipophilicity, while the methyl group at position 2 modulates electronic effects. Key structural features include:
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Molecular Formula:
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Molecular Weight: 205.30 g/mol
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Ring System: Fused imidazo[1,2-a]pyrimidine with saturated 5H,6H,7H,8H configuration.
The saturated ring system reduces aromaticity compared to fully unsaturated analogs, potentially increasing conformational flexibility. This structural flexibility may enhance binding to biological targets, as seen in related imidazo[1,2-a]pyrimidine derivatives .
Synthetic Pathways and Optimization
Post-Synthetic Modifications
Functionalization of the core structure can be achieved via:
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Alkylation: Introducing alkyl groups at specific positions using alkyl halides.
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Oxidation/Reduction: Modifying substituents to alter electronic properties (e.g., converting alcohols to ketones).
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tert-butyl group’s lipophilicity.
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Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments.
Spectroscopic Characterization
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H NMR: Key signals include:
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IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm) and C=C (1600–1650 cm).
Biological Activity and Applications
Kinase Inhibition
Imidazo[1,2-a]pyrimidines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The tert-butyl group could stabilize hydrophobic interactions, as demonstrated in related compounds targeting EGFR (IC: 0.5–2.0 µM).
Comparative Analysis with Structural Analogs
The following table highlights key differences between 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and related compounds:
Industrial and Research Applications
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its tert-butyl group improves metabolic stability, a critical factor in pharmacokinetic optimization.
Materials Science
Imidazo[1,2-a]pyrimidines are investigated as organic semiconductors. The methyl and tert-butyl groups may tune electronic properties for use in OLEDs or photovoltaic devices .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substituent placement during multicomponent reactions remains difficult.
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Purification: High lipophilicity complicates chromatographic separation.
Research Priorities
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.
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